4-Chloro-2-fluoro-3-nitro-phenylamine
CAS No.: 2090607-05-7
Cat. No.: VC5396207
Molecular Formula: C6H4ClFN2O2
Molecular Weight: 190.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090607-05-7 |
|---|---|
| Molecular Formula | C6H4ClFN2O2 |
| Molecular Weight | 190.56 |
| IUPAC Name | 4-chloro-2-fluoro-3-nitroaniline |
| Standard InChI | InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |
| Standard InChI Key | FLHRUUAENXYREY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl |
Introduction
Physical and Chemical Properties
The compound’s properties are influenced by the interplay of its substituents, which modulate electronic and steric effects.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClFN₂O₂ | |
| Molecular Weight | 190.56 g/mol | |
| SMILES Code | NC1=CC=C(C(N+=O)=C1F)Cl | |
| Melting Point | Not reported | — |
| Solubility in Water | Insoluble | |
| Stability | Requires inert atmosphere storage |
The nitro and chlorine groups enhance the compound’s electron-deficient aromatic system, while the fluorine atom introduces steric and electronic modulation.
Synthesis and Preparation Methods
The synthesis of 4-chloro-2-fluoro-3-nitro-phenylamine involves sequential halogenation and nitration steps. Below are key approaches:
Nitration of Chloro-Fluoro-Aniline Precursors
A common strategy involves nitration of a chloro-fluoro-aniline derivative. For example:
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Precursor Preparation: 2-Fluoro-4-chloroaniline is synthesized via diazotization and subsequent substitution reactions.
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Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (<5°C) introduces the nitro group at position 3 .
Chlorination of Nitro-Fluoro-Aniline Derivatives
An alternative route involves chlorination of a nitro-fluoro-aniline intermediate:
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Nitration: 2-Fluoroaniline is nitrated to form 2-fluoro-3-nitroaniline.
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Chlorination: Reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces chlorine at position 4 .
Table 1: Comparative Synthesis Conditions
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, anhydrous | ~70–85% | |
| NCS, DMF | Room temperature, 12–24 hours | ~69.5% |
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its electron-withdrawing groups, enabling diverse transformations:
Reduction of the Nitro Group
The nitro group (−NO₂) can be reduced to an amine (−NH₂) under catalytic hydrogenation or using stannous chloride (Sn/HCl):
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, RT | 2-Fluoro-4-chloro-1,3-benzenediamine | 85–90% |
| Sn/HCl | Reflux, aqueous medium | 2-Fluoro-4-chloro-1,3-benzenediamine | 75–80% |
Nucleophilic Aromatic Substitution
The fluorine atom at position 2 undergoes substitution with nucleophiles (e.g., −OH, −NH₂) in polar aprotic solvents, facilitated by the electron-withdrawing nitro and chlorine groups .
| Parameter | Guideline |
|---|---|
| Storage | Inert atmosphere, dark conditions |
| Toxicity | Potential mutagenicity (inferred from analogs) |
| Waste Disposal | Incineration or chemical neutralization |
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